molecular formula C13H16Cl2N2 B13706172 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride CAS No. 1172247-54-9

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride

Cat. No.: B13706172
CAS No.: 1172247-54-9
M. Wt: 271.18 g/mol
InChI Key: DDQYUVZLQWZLCB-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the reaction of 7-chloro-8-methylquinoline with propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7-chloroquinoline: Lacks the methyl and propyl groups, resulting in different chemical properties.

    8-Methylquinoline: Does not have the amino and chloro substituents, leading to distinct reactivity.

    3-Propylquinoline: Missing the amino and chloro groups, affecting its biological activity.

Uniqueness

2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1172247-54-9

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

7-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H15ClN2.ClH/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H

InChI Key

DDQYUVZLQWZLCB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N.Cl

Origin of Product

United States

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